![molecular formula C19H17ClF3N5O2S2 B3014106 N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide CAS No. 338411-80-6](/img/structure/B3014106.png)
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide” is a complex organic compound. It is likely to be used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. While the specific molecular structure analysis for this compound was not found, similar compounds often contain structures like phenylpyrazoles and trifluoromethylbenzenes .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, specific chemical reaction information for this compound was not found in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters like melting point, boiling point, and density. Unfortunately, specific physical and chemical properties for this compound were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Inhibition of Secretory Phospholipase A₂
A synthesized series of N-(trifluoromethyl-2-pyridinyl)alkane- and arenesulfonamides demonstrated inhibitory activities against secretory phospholipase A₂ from porcine pancreas. Specifically, an analog, N-[4,5-bis(trifluoromethyl)-2-pyridinyl]-4-trifluoromethylbenzenesulfonamide, showed significant inhibitory activity with an IC50 value of 0.58 mM, indicating its potential in related therapeutic applications (Nakayama et al., 2011).
Phosphatidylinositol 3-Kinase Inhibitors for Treating Pulmonary Conditions
Applications claim the use of related broad-spectrum phosphatidylinositol 3-kinase inhibitors for the treatment of idiopathic pulmonary fibrosis and cough. GSK-2126458, a closely related compound, has shown promise in this area, backed by in vitro data and ongoing clinical studies (Norman, 2014).
5-HT1A Receptor Antagonists for Neuroimaging
N-oxide analogs of WAY-100635, including compounds where the pyridinyl N-oxide moiety was incorporated into analogs, were found to be high-affinity antagonists at 5-HT1A receptors. These compounds have potential utility as new pharmacological tools, especially in neuroimaging and positron emission tomography (PET) (Marchais-Oberwinkler et al., 2005).
Antimicrobial Activity
A series of novel benzenesulfonamides were synthesized and screened for their in vitro antimicrobial activity. Compounds within this series exhibited significant activity against various microbial strains, demonstrating the potential of these compounds in antimicrobial applications (Desai et al., 2016).
Wirkmechanismus
The mechanism of action of a compound depends on its intended use. For example, if it’s a pharmaceutical, the mechanism of action would involve interaction with biological targets. Unfortunately, specific information on the mechanism of action for this compound was not found in the available resources .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridin-3-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N5O2S2/c20-14-11-13(19(21,22)23)12-25-17(14)27-6-8-28(9-7-27)18-15(3-1-5-24-18)26-32(29,30)16-4-2-10-31-16/h1-5,10-12,26H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRYHHUQHRYFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)NS(=O)(=O)C3=CC=CS3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-2-thiophenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.